Methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring, a benzoyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-(methylamino)benzoic acid with a suitable reagent like thionyl chloride to form 2-(methylamino)benzoyl chloride.
Cyclopropane Ring Formation: The next step involves the formation of the cyclopropane ring. This can be achieved by reacting the benzoyl chloride intermediate with diazomethane under controlled conditions to form the cyclopropane ring.
Final Coupling Reaction: The final step involves the coupling of the cyclopropane intermediate with methylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoyl group, potentially converting it to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl and cyclopropane positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylamino group would yield N-oxides, while reduction of the benzoyl group would yield benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features may allow it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the production of advanced materials. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of Methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring could play a crucial role in binding to molecular targets, while the benzoyl and methylamino groups could influence its overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[[[2-(amino)benzoyl]amino]methyl]cyclopropane-1-carboxylate
- Methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate
Uniqueness
Compared to similar compounds, this compound stands out due to the presence of the methylamino group, which can significantly influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-15-11-6-4-3-5-10(11)12(17)16-9-14(7-8-14)13(18)19-2/h3-6,15H,7-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERZPSVDSZCGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NCC2(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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